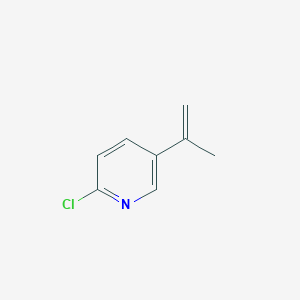

2-Chloro-5-(prop-1-en-2-yl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-prop-1-en-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBFXTKTUZYMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502631 | |

| Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68700-92-5 | |

| Record name | 2-Chloro-5-(1-methylethenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68700-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(prop-1-en-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Prop 1 En 2 Yl Pyridine and Analogues

Regioselective Synthesis of the 2-Chloro-5-substituted Pyridine (B92270) Core

The precise placement of functional groups on the pyridine ring is a cornerstone of synthesizing complex molecules like 2-chloro-5-(prop-1-en-2-yl)pyridine. Regioselectivity ensures that the desired isomers are produced in high yields, which is crucial for both laboratory-scale research and industrial applications.

Precursor Synthesis and Halogenation Strategies

The journey to this compound often begins with the synthesis of a suitable precursor, which is then halogenated. A common starting material is 3-methylpyridine (β-picoline). The chlorination of 3-methylpyridine can yield 2-chloro-5-methylpyridine, a key intermediate. googleapis.comscispace.comepo.org Various synthetic routes are employed to produce 2-chloro-5-chloromethyl pyridine, another important precursor. These include the pyridine ring route starting from 3-picoline or its derivatives and cyclization routes. patsnap.comgoogle.com One patented method describes the synthesis of 2-chloro-5-chloromethyl pyridine by reacting 3-methylpyridine with chlorine gas in the presence of a supported palladium chloride catalyst. patsnap.com

Another approach involves the construction of the pyridine ring itself. For example, 5-methyl-3,4-dihydro-2(1H)-pyridone can be synthesized and subsequently halogenated and dehydrohalogenated to form 2-hydroxy-5-methylpyridine, which is then chlorinated to give 2-chloro-5-methylpyridine. epo.org A multi-step process starting from nicotinic acid has also been reported to produce 2-chloro-5-chloromethylpyridine. justia.com

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Methylpyridine | Cl2, Supported PdCl2 catalyst | 2-Chloro-5-chloromethyl pyridine | patsnap.com |

| 5-Methyl-3,4-dihydro-2(1H)-pyridone | Halogenation, dehydrohalogenation, chlorination | 2-Chloro-5-methylpyridine | epo.org |

| Nicotinic acid | Multi-step synthesis | 2-Chloro-5-chloromethylpyridine | justia.com |

Introduction of the Prop-1-en-2-yl Moiety via Cross-Coupling Reactions

Once the 2-chloro-5-substituted pyridine core is established, the next critical step is the introduction of the prop-1-en-2-yl group. Cross-coupling reactions, particularly those catalyzed by transition metals, are powerful tools for forming carbon-carbon bonds. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, and the Stille coupling, which employs an organotin reagent, are prominent examples. mdpi.comwikipedia.org

The Suzuki-Miyaura coupling offers a practical method for synthesizing biaryl compounds and their analogues due to its tolerance of a wide range of functional groups and generally good yields. nih.gov For instance, 5-bromo-2-methylpyridin-3-amine can be coupled with various arylboronic acids in the presence of a palladium catalyst to produce novel pyridine derivatives. nih.gov This methodology can be extended to couple a suitable 5-substituted-2-chloropyridine with a propenylboronic acid derivative to install the prop-1-en-2-yl group.

The Stille coupling is another effective method for creating carbon-carbon bonds. wikipedia.org It involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. This reaction is known for its high reactivity, sometimes succeeding where Suzuki couplings may not. mdpi.com However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds used. mdpi.comwikipedia.org

Beyond palladium, other transition metals can catalyze cross-coupling reactions for the functionalization of pyridines. sci-hub.se These alternative methods can offer different reactivity profiles and selectivities. For instance, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for substrates that are challenging for palladium-based systems. Copper-catalyzed reactions also provide a valuable toolkit for C-C bond formation. nih.gov

| Reaction | Organometallic Reagent | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acids, esters) | Mild reaction conditions, commercially available reagents, low toxicity of byproducts | Can be sensitive to steric hindrance | mdpi.comnih.gov |

| Stille Coupling | Organotin (Organostannanes) | High reactivity, tolerant of many functional groups | High toxicity of organotin reagents and byproducts | mdpi.comwikipedia.org |

Functional Group Interconversions on Pyridine Derivatives

An alternative strategy to direct coupling of the prop-1-en-2-yl group is to introduce a different functional group at the 5-position of the 2-chloropyridine ring and then convert it to the desired moiety. This approach adds flexibility to the synthetic route.

A common precursor for the prop-1-en-2-yl group is an acetyl group. For example, a 2-chloro-5-acetylpyridine could be subjected to a Wittig reaction using methylenetriphenylphosphorane or a similar reagent to form the double bond and generate the prop-1-en-2-yl group.

Another possibility involves the dehydration of a corresponding tertiary alcohol. A Grignard reaction of 2-chloro-5-acetylpyridine with a methylmagnesium halide would produce 2-(6-chloropyridin-3-yl)propan-2-ol. Subsequent acid-catalyzed dehydration of this alcohol would yield this compound. Functional group interconversions are a fundamental part of organic synthesis, allowing for the strategic manipulation of molecules to achieve the target structure. ub.edu

Chlorination of 2-Hydroxy-5-(prop-1-en-2-yl)pyridine Derivatives

The conversion of 2-hydroxy-5-(prop-1-en-2-yl)pyridine derivatives, which exist in tautomeric equilibrium with their corresponding pyridone forms, into this compound is a crucial step in many synthetic routes. This transformation is typically achieved through the use of strong chlorinating agents.

Phosphorus oxychloride (POCl₃) is a widely employed reagent for this purpose. The reaction mechanism involves the initial phosphorylation of the hydroxyl group of the pyridone tautomer, forming a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 2-chloropyridine derivative. The use of a base, such as pyridine or triethylamine, is often necessary to neutralize the hydrochloric acid generated during the reaction. In some cases, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the reaction's efficacy. This mixture can be a more potent chlorinating agent for a variety of substrates. indianchemicalsociety.com

The reaction conditions for the chlorination of 2-hydroxypyridines can be optimized to achieve high yields. A solvent-free approach, heating the substrate with an equimolar amount of POCl₃ in a sealed reactor, has been shown to be effective for large-scale preparations, offering high yields and purity. nih.govresearchgate.net This method is advantageous as it minimizes waste and simplifies the work-up procedure.

Below is an interactive data table summarizing typical reaction conditions for the chlorination of 2-hydroxypyridine derivatives.

| Chlorinating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| POCl₃ | Pyridine | None (neat) | 100-120 | 2-6 | 85-95 |

| POCl₃ | Triethylamine | Acetonitrile | Reflux | 4-8 | 80-90 |

| POCl₃/PCl₅ | None | Dichloromethane | Reflux | 3-5 | >90 |

| PhP(O)Cl₂ | None | Toluene | 110 | 1-3 | >90 |

Development of Novel and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in the chemical industry. This trend is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Green Chemistry Approaches

Green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives. nih.govijarsct.co.in These approaches focus on the use of greener solvents, catalysts, and energy sources to reduce the environmental impact of chemical processes.

Several green strategies have been explored for pyridine synthesis, including:

Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste.

Green Catalysts: The use of environmentally benign catalysts, such as zeolites or enzymes, can replace traditional, more toxic catalysts.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent eliminates the environmental and health hazards associated with volatile organic compounds.

The following table compares various green synthesis methods for pyridine derivatives.

| Method | Key Features | Advantages |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High atom economy, reduced waste, simplified procedures. |

| Green Catalysis | Use of zeolites, clays, or biocatalysts. | Recyclable, non-toxic, high selectivity. |

| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. | Shorter reaction times, increased yields, energy efficient. nih.gov |

| Solvent-Free Conditions | Reactions are conducted without a solvent. | Eliminates solvent waste, reduces environmental impact. |

Flow Chemistry Techniques

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. nih.gov In a flow reactor, reagents are continuously pumped through a heated tube or microreactor, where the reaction takes place. This technique offers several advantages over traditional batch processing, including:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.

Increased Efficiency and Scalability: Flow processes can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel. nih.gov

The synthesis of 2-chloropyridines has been successfully demonstrated using flow reactors. For instance, the uncatalyzed nucleophilic aromatic substitution (SNAr) of 2-chloropyridines with various amines has been achieved in high yields and with short reaction times in a continuous-flow system at elevated temperatures. researchgate.net This highlights the potential of flow chemistry for the efficient and safe production of this compound and its analogues.

This table summarizes the key features and benefits of flow chemistry for pyridine synthesis.

| Feature | Description | Benefit |

| Continuous Processing | Reagents are continuously fed into the reactor. | Consistent product quality, easy automation. |

| Microreactors | Small channel dimensions for reaction. | Excellent heat and mass transfer, precise control. |

| High Temperature/Pressure | Ability to operate at extreme conditions safely. | Faster reaction rates, access to new reaction pathways. |

| Scalability | Production can be increased by extending run time. | Seamless transition from laboratory to production scale. |

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which combines the principles of chemical synthesis with the high selectivity of biocatalysts, offers a promising avenue for the sustainable production of complex molecules. nih.govacs.org Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, often in aqueous media.

While the direct enzymatic synthesis of this compound has not been extensively reported, the prospects for developing such a process are significant. Biocatalytic approaches could be envisioned for several steps in the synthetic route. For example, enzymes could be used for the selective functionalization of the pyridine ring or for the stereoselective synthesis of precursors.

A notable example of chemoenzymatic synthesis in the context of pyridine derivatives is the asymmetric dearomatization of activated pyridines to produce stereoenriched piperidines. nih.govacs.org This approach utilizes a combination of chemical activation and an enzymatic cascade to achieve high stereoselectivity. Such strategies could potentially be adapted for the synthesis of chiral analogues of this compound. The development of novel enzymes through directed evolution and protein engineering will likely expand the scope of chemoenzymatic methods for the synthesis of a wide range of functionalized pyridines.

Mechanistic Investigations and Synthetic Transformations of 2 Chloro 5 Prop 1 En 2 Yl Pyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for reactions such as alkylation, oxidation, and coordination with metal ions.

N-Alkylation: The nitrogen atom in the pyridine ring can be alkylated by various alkylating agents. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile. For instance, reaction with alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate) leads to the formation of the corresponding N-alkylpyridinium salt. The reactivity in N-alkylation can be influenced by the electronic nature of the substituents on the pyridine ring. While specific studies on 2-Chloro-5-(prop-1-en-2-yl)pyridine are not extensively documented, the principles of N-alkylation of related bis(imino)pyridine systems with organometallic reagents like MeLi, MgR₂, and ZnR₂ have been investigated. nih.gov These studies show that N-alkylation is a viable pathway, sometimes competing with deprotonation of other sites on the molecule. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in glacial acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.com The resulting N-oxide, such as the analogous 2-Chloro-5-methylpyridine 1-oxide, exhibits altered reactivity compared to the parent pyridine. lookchem.combldpharm.com The N-oxide group is a strong electron-donating group through resonance, which can activate the pyridine ring for certain electrophilic substitutions, and it can also direct subsequent reactions.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpyridinium Iodide Salt |

| N-Oxidation | Hydrogen Peroxide / Acetic Acid (H₂O₂/CH₃COOH) | Pyridine N-Oxide |

The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, allowing the molecule to act as a ligand in coordination complexes. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide variety of transition metals. For example, divalent ions of 3d-transition metals (Mn, Fe, Co, Ni, Cu, Zn) are known to form coordination polymers and complexes with pyridine-containing ligands. rsc.org The coordination can activate the pyridine ring and influence the reactivity of its substituents. The chlorine and isopropenyl groups on this compound can also participate in secondary interactions or be electronically influenced by the metal coordination.

Transformations Involving the Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles and can participate in various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for 2-halopyridines. The electron-withdrawing nature of the ring nitrogen atom activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. uoanbar.edu.iq This allows the chlorine atom in this compound to be displaced by a variety of nucleophiles.

The reaction generally proceeds through a two-step addition-elimination mechanism. youtube.com The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is temporarily disrupted in this step. youtube.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored. youtube.comyoutube.com

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. The rate of substitution can be influenced by the strength of the nucleophile and the stability of the Meisenheimer intermediate. nih.govnih.gov

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Piperidine | 2-(Piperidin-1-yl)-5-(prop-1-en-2-yl)pyridine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-5-(prop-1-en-2-yl)pyridine |

| Thiol | Sodium Thiophenolate (NaSPh) | 2-(Phenylthio)-5-(prop-1-en-2-yl)pyridine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-chloropyridines are effective substrates for these transformations. wikipedia.org These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the 2-position.

The general mechanism for these reactions involves a catalytic cycle that includes three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine.

Transmetalation: The organic group from an organometallic reagent is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the catalyst and forming the final product. wikipedia.org

Several types of cross-coupling reactions are applicable, each using a different organometallic reagent:

Suzuki Coupling: Uses organoboron reagents (e.g., boronic acids or esters).

Stille Coupling: Employs organotin reagents (stannanes). nih.gov

Hiyama Coupling: Utilizes organosilicon reagents. nih.gov

Sonogashira Coupling: Couples with terminal alkynes.

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds using amines.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand Example | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenyl-5-(prop-1-en-2-yl)pyridine |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 2-Vinyl-5-(prop-1-en-2-yl)pyridine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 2-(Phenylethynyl)-5-(prop-1-en-2-yl)pyridine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/Xantphos | N-Phenyl-5-(prop-1-en-2-yl)pyridin-2-amine |

Chemical Modifications of the Prop-1-en-2-yl Side Chain

The isopropenyl side chain offers another site for chemical modification, primarily through reactions involving the carbon-carbon double bond. These reactions allow for the functionalization of the side chain without altering the pyridine core.

Common transformations include:

Hydrogenation: The double bond can be reduced to a single bond using catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), which would convert the isopropenyl group to an isopropyl group.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would yield a dihalo-substituted side chain.

Hydroboration-Oxidation: This two-step process can be used to add a hydroxyl group to the less substituted carbon of the double bond, resulting in a primary alcohol.

Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative workup can yield a ketone (acetone) and a pyridyl-ketone, providing a route to further functionalization.

These modifications allow for the synthesis of a wide array of derivatives with different physical and chemical properties.

Electrophilic Addition Reactions

The isopropenyl group in this compound is susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate, which is influenced by the electronic effects of the 2-chloro-5-pyridyl substituent.

A prime example of this reactivity is the hydrohalogenation with hydrogen halides, such as hydrogen bromide (HBr). In the absence of radical initiators, the reaction is expected to proceed via a classic electrophilic addition mechanism. The initial step involves the protonation of the double bond to form the more stable carbocation. Given the electron-withdrawing nature of the 2-chloropyridyl group, the carbocation at the tertiary benzylic-like position is significantly stabilized. Subsequent attack by the bromide anion leads to the formation of the Markovnikov addition product, 2-Chloro-5-(2-bromopropan-2-yl)pyridine.

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reagent | Predicted Major Product | Reaction Type |

| HBr (dark) | 2-Chloro-5-(2-bromopropan-2-yl)pyridine | Hydrobromination (Markovnikov) |

| H₂O, H⁺ | 2-(6-Chloropyridin-3-yl)propan-2-ol | Hydration |

Free Radical Reactions

In the presence of radical initiators, such as peroxides (ROOR), the addition of HBr to this compound is anticipated to follow a free radical chain mechanism. wikipedia.orgtandfonline.comdicp.ac.cnscirp.org This pathway leads to the formation of the anti-Markovnikov product.

The reaction is initiated by the homolytic cleavage of the peroxide to generate alkoxy radicals, which then abstract a hydrogen atom from HBr to produce a bromine radical. The bromine radical adds to the less substituted carbon of the isopropenyl group, leading to the formation of a more stable tertiary radical intermediate. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product, 2-Chloro-5-(1-bromo-2-methylpropyl)pyridine, and regenerate a bromine radical to continue the chain reaction. wikipedia.orgtandfonline.comdicp.ac.cnscirp.org

Table 2: Comparison of HBr Addition Mechanisms and Products

| Condition | Mechanism | Key Intermediate | Major Product |

| Dark, no peroxides | Electrophilic Addition | Tertiary Carbocation | 2-Chloro-5-(2-bromopropan-2-yl)pyridine |

| Light or Peroxides | Free Radical Addition | Tertiary Radical | 2-Chloro-5-(1-bromo-2-methylpropyl)pyridine |

Oxidation and Reduction Transformations

The isopropenyl group of this compound is amenable to a variety of oxidation and reduction reactions, offering pathways to a range of functionalized derivatives.

Oxidation:

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. organicreactions.orgacs.orgscribd.comnih.govresearchgate.net Treatment with ozone followed by a reductive work-up (e.g., with dimethyl sulfide or zinc) would yield 1-(6-chloropyridin-3-yl)ethan-1-one. This transformation is valuable for converting the isopropenyl group into a ketone functionality. The use of pyridine as a co-solvent in ozonolysis has been shown to facilitate the direct formation of carbonyl compounds, avoiding the need for a separate reduction step for the ozonide intermediate. organicreactions.orgacs.orgnih.govresearchgate.net

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would produce 2-Chloro-5-(2-methyloxiran-2-yl)pyridine, a versatile intermediate for further nucleophilic ring-opening reactions. Asymmetric epoxidation methods could potentially be employed to generate chiral epoxides. nih.govorganic-chemistry.org

Reduction:

Catalytic Hydrogenation: The isopropenyl group can be selectively reduced to an isopropyl group by catalytic hydrogenation. organic-chemistry.orgresearchgate.net Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would yield 2-Chloro-5-isopropylpyridine. This reaction is a straightforward method for the saturation of the side chain without affecting the pyridine ring or the chloro substituent. Asymmetric hydrogenation techniques could be applied to prochiral vinylpyridines to afford enantiomerically enriched products. dicp.ac.cnacs.orgresearchgate.net

Table 3: Key Oxidation and Reduction Products

| Reaction Type | Reagent(s) | Product |

| Ozonolysis (reductive work-up) | 1. O₃; 2. DMS | 1-(6-Chloropyridin-3-yl)ethan-1-one |

| Epoxidation | m-CPBA | 2-Chloro-5-(2-methyloxiran-2-yl)pyridine |

| Catalytic Hydrogenation | H₂, Pd/C | 2-Chloro-5-isopropylpyridine |

Polymerization and Oligomerization Potential

Vinylpyridines are known to undergo polymerization, and this compound, as a substituted vinylpyridine, is expected to exhibit similar reactivity. The presence of the isopropenyl group allows for its participation in chain-growth polymerization reactions.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the polymerization of vinyl monomers, offering control over molecular weight and dispersity. cmu.educmu.eduresearchgate.netrug.nlrsc.org In a typical ATRP setup, an alkyl halide initiator is used in conjunction with a transition metal catalyst (e.g., a copper(I) complex with a nitrogen-based ligand) to reversibly generate radicals, leading to a controlled polymerization process. The resulting polymer, poly(this compound), would feature a repeating unit with the 2-chloro-5-pyridyl moiety as a pendant group. The properties of this polymer would be influenced by the polar and functional nature of the pyridyl substituent.

Table 4: Potential Polymerization Methods

| Polymerization Type | Initiator/Catalyst System | Potential Polymer |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Poly(this compound) |

| Atom Transfer Radical Polymerization (ATRP) | Ethyl α-bromoisobutyrate / CuBr / PMDETA | Poly(this compound) |

Site-Selective Functionalization and Multi-Component Reactions

The presence of multiple reactive sites in this compound—the isopropenyl group, the C-Cl bond, and the pyridine ring—opens up possibilities for site-selective functionalization and its use in multi-component reactions.

Site-Selective Functionalization:

The chloro substituent at the 2-position of the pyridine ring is a key handle for cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at this position. scirp.orgorganic-chemistry.orgorganic-chemistry.orgnih.govscirp.orgwikipedia.orgresearchgate.netwikipedia.orgorganic-chemistry.org By careful selection of reaction conditions, it is possible to selectively react at the C-Cl bond while leaving the isopropenyl group intact. For instance, a Heck reaction with an alkene could introduce a new vinyl group, or a Sonogashira coupling with a terminal alkyne would install an alkynyl substituent. scirp.orgnih.govscirp.orgwikipedia.orgresearchgate.netwikipedia.orgorganic-chemistry.org

Conversely, reactions targeting the isopropenyl group, such as hydroboration-oxidation, could be performed to introduce a hydroxyl group at the terminal carbon of the side chain, yielding 2-(6-chloropyridin-3-yl)propan-1-ol, without affecting the C-Cl bond.

Multi-Component Reactions (MCRs):

While direct participation of this compound in classic MCRs for pyridine synthesis like the Hantzsch scribd.comorganic-chemistry.orgwikipedia.orgscispace.comchemtube3d.com or Biginelli reactions wikipedia.orgtandfonline.comorganicreactions.orgnih.govjk-sci.com is less likely as a starting material, its derivatives could be valuable substrates. For example, the ketone obtained from ozonolysis, 1-(6-chloropyridin-3-yl)ethan-1-one, could serve as the carbonyl component in a Biginelli reaction to construct dihydropyrimidinone scaffolds. wikipedia.orgtandfonline.comorganicreactions.orgnih.govjk-sci.com Furthermore, transformation of the chloro or isopropenyl group into other functionalities, such as an amino or aldehyde group, would significantly broaden the scope for its application in various MCRs, including the Ugi and Passerini reactions. nih.govnih.govmdpi.combeilstein-journals.org

Table 5: Examples of Site-Selective Functionalization and Potential MCR Applications

| Reaction Type | Reagents | Functionalized Product / MCR Application |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-(Substituted-vinyl)-5-(prop-1-en-2-yl)pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | 2-Alkynyl-5-(prop-1-en-2-yl)pyridine |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-(6-Chloropyridin-3-yl)propan-1-ol |

| Biginelli Reaction (of derivative) | 1-(6-Chloropyridin-3-yl)ethan-1-one, Aldehyde, Urea | Dihydropyrimidinone derivative |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 Prop 1 En 2 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure of 2-Chloro-5-(prop-1-en-2-yl)pyridine. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.

Proton (¹H) NMR Spectral Assignments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the isopropenyl group.

Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm) would be expected for the protons at positions 3, 4, and 6. The proton at position 6, being adjacent to the nitrogen and ortho to the chloro group, would likely appear at the most downfield chemical shift. The proton at position 4 would be a doublet of doublets, and the proton at position 3 would also be a doublet of doublets, with coupling constants indicating their ortho and meta relationships.

Isopropenyl Group Protons: The vinyl protons would appear as two distinct signals in the alkene region (typically δ 5.0-5.5 ppm), likely as singlets or very finely split multiplets. The methyl protons would give a singlet in the upfield region (typically δ 2.0-2.5 ppm).

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | dd | |

| H-4 | 7.2 - 7.5 | dd | |

| H-6 | 8.2 - 8.5 | d | |

| =CHa | 5.2 - 5.5 | s | |

| =CHb | 5.0 - 5.3 | s | |

| -CH₃ | 2.1 - 2.4 | s |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Pyridine Ring Carbons: Five signals would be expected for the pyridine ring carbons. The carbon bearing the chlorine atom (C-2) would be significantly downfield. The chemical shifts of the other pyridine carbons (C-3, C-4, C-5, and C-6) would be influenced by the positions of the nitrogen, chlorine, and isopropenyl substituents.

Isopropenyl Group Carbons: Three signals would correspond to the isopropenyl group: the quaternary vinylic carbon, the terminal methylene vinylic carbon, and the methyl carbon.

A hypothetical data table for the expected ¹³C NMR signals is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-5 | 130 - 135 |

| C-6 | 148 - 152 |

| C(isopropenyl, quat.) | 140 - 145 |

| =CH₂(isopropenyl) | 115 - 120 |

| -CH₃(isopropenyl) | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine ring and confirm the assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons.

Heteronuclear NMR (e.g., ¹⁵N, ³⁵Cl)

¹⁵N NMR: Nitrogen-15 NMR spectroscopy could provide information about the electronic environment of the pyridine nitrogen atom. The chemical shift would be influenced by the presence of the chloro and isopropenyl substituents.

³⁵Cl NMR: Chlorine-35 NMR is generally less common due to the quadrupolar nature of the nucleus, which results in very broad signals. However, it could potentially be used to probe the environment around the chlorine atom.

Vibrational Spectroscopy

Vibrational spectroscopy would provide information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Frequencies

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the pyridine ring, the C-Cl bond, and the C=C and C-H bonds of the isopropenyl group.

A hypothetical data table for the expected FT-IR absorption bands is presented below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) & Vinylic |

| 2950 - 2850 | C-H stretch | Aliphatic (Methyl) |

| 1640 - 1620 | C=C stretch | Vinylic |

| 1600 - 1450 | C=C and C=N stretch | Aromatic (Pyridine) |

| 1100 - 1000 | C-Cl stretch | Aryl-Chloride |

| 900 - 800 | C-H bend | Out-of-plane bending for substituted pyridine and alkene |

Computational Chemistry and Theoretical Analysis of 2 Chloro 5 Prop 1 En 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric structure of molecules. researchgate.netresearchgate.net This method allows for the optimization of bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of the molecule. For pyridine (B92270) derivatives, calculations are commonly performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net Basis sets such as 6-31G, 6-31+G(d,p), and 6-311++G(d,p) are frequently employed to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netnih.gov

The optimization process for a molecule like 2-Chloro-5-(prop-1-en-2-yl)pyridine would involve starting with an initial guessed structure and iteratively solving the DFT equations until a minimum on the potential energy surface is located. The resulting optimized structure corresponds to the most stable arrangement of the atoms in the gaseous phase. For instance, studies on 2-chloro-5-(chloromethyl)pyridine have determined its crystal structure, revealing it to be nearly planar. nih.govnih.gov Similar DFT calculations would confirm the planarity and specific geometric parameters of the pyridine ring and its substituents in the target molecule.

Table 1: Representative Basis Sets Used in DFT Calculations for Pyridine Derivatives

| Basis Set | Description |

|---|---|

| 6-31G | A split-valence basis set, computationally efficient for initial optimizations. mdpi.com |

| 6-311++G(d,p) | A triple-split valence basis set with diffuse functions (++) and polarization functions (d,p) for higher accuracy. researchgate.netresearchgate.net |

Vibrational Frequencies and Spectroscopic Data Simulation

Computational methods are also used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis calculates the vibrational modes of the molecule, which correspond to specific bond stretches, bends, and torsions.

The output provides the frequencies of these vibrations and their corresponding intensities. These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands. researchgate.net It is a common practice for calculated vibrational frequencies to be higher than experimental values due to the harmonic approximation used in the calculations. Therefore, the computed frequencies are often scaled by an empirical factor to improve agreement with experimental results. For related pyridine compounds, the calculated and observed frequencies have shown good agreement, validating the computational approach. researchgate.net

Electronic Structure Characterization

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, acting as an electron donor, while the LUMO is the orbital that is most likely to accept an electron. mdpi.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of these orbitals across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack. In studies of 2-chloro-5-nitropyridine, the 3D plots of HOMO and LUMO orbitals have been visualized to understand the electronic distribution. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Representative Pyridine Derivative (2-chloro-5-nitropyridine)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -0.26751 nih.gov |

| LUMO | -0.18094 nih.gov |

| Energy Gap (ΔE) | 0.08657 nih.gov |

(Note: Data is for a related compound to illustrate typical values.)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, polarizability, and kinetic stability. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower stability. researchgate.netmdpi.com

To predict the electronic absorption spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method calculates the excitation energies required to move an electron from an occupied orbital to an unoccupied one, typically from the HOMO to the LUMO. researchgate.net The calculations yield information about the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, which can be directly compared to experimental UV-Vis spectra. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. For pyridine derivatives, the nitrogen atom of the pyridine ring is often a site of negative potential, making it a target for electrophiles. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides detailed insight into the electronic structure of a molecule by examining charge delocalization, intramolecular interactions, and hyperconjugation. researchgate.netorientjchem.org This method analyzes the interactions between filled (donor) and empty (acceptor) orbitals.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from the electronic structure of this compound provide a quantitative measure of its reactivity. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other related parameters, are instrumental in predicting the molecule's susceptibility to electrophilic and nucleophilic attack.

The distribution of the HOMO and LUMO across the molecule highlights the regions most likely to be involved in chemical reactions. For substituted pyridines, the HOMO is typically located on the pyridine ring and the electron-rich substituent, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the pyridine ring, particularly at the carbon atoms bearing electron-withdrawing groups, marking them as probable sites for nucleophilic attack. The presence of the chloro and prop-1-en-2-yl groups on the pyridine ring influences the energy and distribution of these frontier orbitals.

The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited, thus indicating higher reactivity. For this compound, the interplay between the electron-withdrawing chloro group and the electron-donating (by hyperconjugation) prop-1-en-2-yl group will modulate this energy gap.

Further insights into reactivity can be gleaned from other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a more nuanced understanding of the molecule's ability to accept or donate electrons in a chemical reaction.

Table 1: Calculated Quantum Chemical Descriptors for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific experimental or high-level computational data for this exact molecule is not readily available in public literature.)

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is primarily defined by the rotation of the prop-1-en-2-yl group relative to the pyridine ring. This rotation is associated with a specific energy profile, characterized by energy minima corresponding to stable conformers and energy maxima representing transition states.

The steric and electronic interactions between the methyl group of the prop-1-en-2-yl substituent and the adjacent hydrogen atom on the pyridine ring, as well as the chloro group, will govern the preferred conformations. It is anticipated that the most stable conformer will be one where steric hindrance is minimized. This would likely involve the prop-1-en-2-yl group being oriented in a way that the double bond is either coplanar or nearly coplanar with the pyridine ring to maximize π-conjugation, while minimizing steric clash.

The rotational barrier, which is the energy difference between the most stable and least stable conformations, provides a measure of the conformational flexibility of the molecule. A higher rotational barrier indicates that the molecule is more rigid in its preferred conformation.

From a stereochemical perspective, this compound does not possess a chiral center in its ground state. However, the planarity of the pyridine ring and the attached prop-1-en-2-yl group means that certain reactions at the double bond could potentially lead to the formation of chiral centers, resulting in enantiomeric or diastereomeric products. The facial selectivity of such reactions would be influenced by the conformational preferences of the starting material and the nature of the attacking reagent.

Table 2: Torsional Angle and Relative Energy of Conformers of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Conformer | Dihedral Angle (C4-C5-C7-C8) | Relative Energy (kcal/mol) |

| A (Stable) | 0° | 0.0 |

| B (Transition State) | 90° | 2.5 |

Exploration of 2 Chloro 5 Prop 1 En 2 Yl Pyridine in Advanced Chemical Applications

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While direct literature on the synthetic applications of 2-Chloro-5-(prop-1-en-2-yl)pyridine is limited, its structural motifs—a halogenated pyridine (B92270) ring and a reactive isopropenyl group—suggest its significant potential as a versatile intermediate in the synthesis of more complex organic molecules. The chloro- and isopropenyl- substituents offer dual points of reactivity for constructing intricate molecular frameworks, including pyridine-fused heterocyclic systems and poly-substituted pyridine architectures.

Precursor for Pyridine-Fused Heterocyclic Systems

The synthesis of fused heterocyclic compounds, which are organic compounds containing two or more fused rings with at least one being a heterocyclic ring, is of great interest in medicinal chemistry due to their biological activities airo.co.in. Pyridine-fused heterocycles, in particular, are vital in materials science and organic synthesis ias.ac.in.

The chloro-substituent on the pyridine ring of this compound can serve as a handle for various cross-coupling reactions, a common strategy for constructing fused ring systems. For instance, chemoselective directed metallation of 2-chloropyridine has been shown to be a viable route to 2,3-disubstituted pyridines, which can then be cyclized to form fused polyheterocycles like naphthyridines rsc.org. This suggests that this compound could potentially undergo similar transformations, leading to novel fused systems with the isopropenyl group providing further opportunities for functionalization.

Reaction Schemes for Potential Synthesis of Pyridine-Fused Heterocycles

| Precursor | Reagents and Conditions | Product Type | Potential Application |

| 2-Chloropyridine derivative | 1. Directed Metallation (e.g., LDA) 2. Electrophilic quench 3. Cyclization | Fused Polyheterocycles (e.g., Naphthyridines) | Medicinal Chemistry, Materials Science |

| Vinyl-substituted heterocycle | Dienophile, Heat or Catalyst | Fused carbocyclic or heterocyclic rings | Organic Synthesis |

Building Block for Poly-Substituted Pyridine Architectures

The development of methods for the synthesis of polysubstituted pyridines is highly desirable as these structures are important components of biologically active molecules neu.edu. The chloro and isopropenyl groups on this compound offer orthogonal reactivity, allowing for sequential and selective introduction of various substituents onto the pyridine core.

The chlorine atom can be displaced by a variety of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to introduce aryl, alkyl, or alkynyl groups at the 2-position. For example, a solid-phase synthesis approach has been demonstrated using 2-chloro-5-bromopyridine, where the chloro and bromo groups are selectively reacted with different organometallic reagents to build a library of substituted pyridines acs.org.

The isopropenyl group can be transformed into a wide range of other functional groups. For instance, it can undergo oxidation to a carbonyl group, reduction to an isopropyl group, or participate in addition reactions. This versatility allows for the introduction of diverse functionalities at the 5-position of the pyridine ring. The combination of these transformations on both the chloro and isopropenyl groups would provide access to a vast array of novel poly-substituted pyridine derivatives with potential applications in drug discovery and materials science.

Examples of Transformations for Poly-Substituted Pyridine Synthesis

| Functional Group | Reaction Type | Reagents | Resulting Functionality |

| 2-Chloro | Nucleophilic Substitution | Nu- | -Nu |

| 2-Chloro | Suzuki Coupling | R-B(OR)2, Pd catalyst | -R (Aryl, Alkyl) |

| 5-Isopropenyl | Oxidation | O3, then DMS | -C(O)CH3 |

| 5-Isopropenyl | Reduction | H2, Pd/C | -CH(CH3)2 |

Application in Materials Science

The presence of a polymerizable isopropenyl group and a functionalizable chloro group makes this compound an interesting candidate for applications in materials science, particularly in the synthesis of functionalized polymers and as a precursor for polymerizable ligands.

Monomer for Polymer Synthesis (e.g., functionalized polymers)

Vinylpyridines are known to readily undergo polymerization via free-radical, anionic, or controlled radical polymerization techniques to form polymers with interesting properties such as hydrogen bonding capabilities, pH responsiveness, and metal chelation polysciences.comwikipedia.org. For instance, poly(4-vinylpyridine) is a well-studied polymer used in catalysis, ion-exchange systems, and as a functional coating polysciences.com.

By analogy, this compound could be polymerized or copolymerized to yield functional polymers. The resulting polymer would feature a pendant 2-chloropyridyl group, which could be further modified post-polymerization. This "post-polymerization modification" strategy is a powerful tool for creating a diverse range of functional materials from a single parent polymer. For example, the chlorine atom could be substituted with various functional groups to tune the polymer's properties, such as its solubility, thermal stability, or ability to coordinate with metal ions.

Potential Functional Polymers from this compound

| Polymer Type | Potential Properties | Potential Applications |

| Homopolymer | Functionalizable backbone, potential for crosslinking | Membranes, resins, coatings |

| Copolymer (e.g., with styrene) | Tunable mechanical and thermal properties | Specialty plastics, functional surfaces |

Precursor for Polymerizable Ligands

The field of metallo-supramolecular polymers, which incorporate metal complexes into polymer chains, is rapidly expanding due to the potential to combine the processability of polymers with the unique optical, catalytic, or biomedical properties of metal complexes researchgate.net. This compound can serve as a precursor for creating polymerizable ligands.

The synthesis would involve first modifying the 2-chloro position with a suitable coordinating moiety, for example, through a substitution reaction with a bidentate or tridentate ligand. This would result in a new monomer that contains a metal-binding site. Subsequent polymerization of this monomer would lead to a polymer with pendant ligand sites that can coordinate with metal ions to form metallo-polymers. Alternatively, the metal complex could be formed first with the monomer, and then this metal-containing monomer could be polymerized.

Ligand Design and Coordination Chemistry

Functionalized pyridines are a cornerstone of ligand design in coordination chemistry, with applications ranging from catalysis to materials science and medicinal chemistry researchgate.netacs.org. The electronic and steric properties of the pyridine ring can be fine-tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complexes.

This compound presents an interesting scaffold for ligand design. The nitrogen atom of the pyridine ring is a primary coordination site for a wide variety of metal ions. The 2-chloro substituent acts as an electron-withdrawing group, which would decrease the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. This can affect the strength of the metal-ligand bond and the redox properties of the resulting complex.

The isopropenyl group at the 5-position offers several possibilities. It can act as a sterically bulky group, influencing the coordination geometry around the metal center. Furthermore, the double bond could potentially coordinate to a metal center, leading to the formation of organometallic complexes. More interestingly, the isopropenyl group can be used as a reactive handle to attach other functionalities to the ligand, allowing for the creation of more complex, multidentate ligands. For instance, the isopropenyl group could be functionalized with another donor atom to create a chelating ligand, which would form more stable complexes with metal ions.

While specific studies on the coordination chemistry of this compound are not available, the vast body of literature on the coordination complexes of substituted pyridines and vinylpyridines provides a strong foundation for predicting its behavior as a ligand. For example, complexes of 2-vinylpyridine with platinum have been synthesized and their photophysical properties studied nih.gov. Similarly, poly(4-vinylpyridine) has been used to form coordination complexes with various transition metals kpi.ua. These examples highlight the potential of this compound to form a diverse range of coordination compounds with tunable properties.

Based on a comprehensive search for scientific literature, there is currently no available information regarding the synthesis of metal complexes featuring "this compound" as a ligand, the catalytic activity of such complexes, or its specific use as a scaffold for rational design in chemical research.

The requested article sections require detailed research findings that are not present in the accessible literature for this specific compound. To maintain scientific accuracy and strictly adhere to the provided outline, the generation of content for the following sections is not possible:

Scaffold for Rational Design in Chemical Research

Writing on these topics without specific data on "this compound" would require extrapolation from unrelated compounds, leading to scientifically inaccurate and speculative content. Therefore, in the absence of relevant research, this article cannot be generated.

Future Perspectives and Emerging Research Avenues for 2 Chloro 5 Prop 1 En 2 Yl Pyridine

Unexplored Synthetic Pathways and Reactivity Patterns

The future synthesis and derivatization of 2-Chloro-5-(prop-1-en-2-yl)pyridine will likely leverage modern synthetic methodologies to achieve greater efficiency, selectivity, and molecular diversity.

Unexplored Synthetic Pathways:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Future research could explore the use of photoredox catalysis for the direct C-H functionalization of the pyridine (B92270) ring of this compound, or for the selective functionalization of the isopropenyl group. For instance, a visible light-induced, Lewis acid co-catalyzed reductive coupling could be employed to react the alkenylpyridine with aldehydes or imines, offering a novel route to complex pyridine-containing structures. nih.govacs.orgnih.gov

Biocatalysis: The use of enzymes or whole-cell systems for chemical synthesis offers a green and highly selective alternative to traditional chemical methods. Unexplored avenues include the potential for biocatalytic oxidation of the isopropenyl group to form valuable chiral epoxides or diols, or the enzymatic coupling of the pyridine core with other molecules.

Cycloaddition Reactions: The isopropenyl group of this compound can potentially participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex polycyclic and heterocyclic scaffolds. uchicago.edulibretexts.org The pyridine ring itself can also be involved in cycloaddition reactions, although this is less common. youtube.comacsgcipr.org Investigating the reactivity of the isopropenyl group as a diene or dienophile in such reactions could lead to the synthesis of novel compounds with interesting biological or material properties.

Unexplored Reactivity Patterns:

Selective Functionalization of the Isopropenyl Group: The isopropenyl moiety offers a handle for a variety of chemical transformations. Future research could focus on the selective oxidation of the double bond to form epoxides, diols, or aldehydes, which could then be further functionalized. nih.gov Conversely, selective reduction of the isopropenyl group could provide access to the corresponding 2-Chloro-5-isopropylpyridine, a compound with different steric and electronic properties. nih.gov

Cross-Coupling Reactions: The chloro substituent on the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. While these are established methods, their application to this compound to create libraries of novel derivatives for biological screening remains a vast and underexplored area.

Oxidation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack, thereby opening up new avenues for functionalization. nih.govscripps.edu

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

For this compound, AI and ML could be employed in several ways:

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products and yields of new reactions with high accuracy. researchgate.netjetir.org This could be particularly valuable for predicting the regioselectivity of reactions on the pyridine ring or the chemoselectivity of reactions involving both the chloro and isopropenyl groups.

Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools can propose synthetic routes to complex target molecules starting from simple precursors. arxiv.org For novel derivatives of this compound, these tools could suggest multiple synthetic pathways, allowing chemists to choose the most efficient and cost-effective route.

Discovery of New Reactions: By analyzing vast amounts of chemical data, machine learning algorithms may be able to identify novel and previously unthought-of reactions and reactivity patterns for pyridine derivatives.

| Application of AI/ML | Description | Potential Impact on this compound Research |

| Reaction Outcome Prediction | ML models trained on reaction data predict products and yields. | Rapidly screen potential reactions and optimize conditions for derivatization. |

| Retrosynthesis Planning | AI algorithms suggest synthetic routes to target molecules. | Design efficient syntheses for novel, complex derivatives. |

| Novel Reaction Discovery | ML identifies new reactivity patterns from large datasets. | Uncover new ways to functionalize the pyridine ring and isopropenyl group. |

Advanced Characterization Techniques (e.g., in situ spectroscopy)

The study of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and understanding the underlying reactivity of a molecule. Advanced characterization techniques, particularly in situ spectroscopy, offer the ability to monitor reactions in real-time, providing invaluable mechanistic insights.

In situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. In situ NMR allows for the continuous monitoring of a chemical reaction within the NMR spectrometer. wiley.com This technique could be applied to study the kinetics and mechanism of reactions involving this compound, such as its derivatization via cross-coupling or the functionalization of its isopropenyl group. nih.govacs.orgresearchgate.net

In situ IR Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In situ IR spectroscopy can be used to track the formation of products and the disappearance of reactants in real-time, providing kinetic data and helping to identify transient intermediates. aps.orgacs.orgmsesupplies.com This would be particularly useful for studying reactions where changes in the vibrational modes of the pyridine ring or the isopropenyl group can be readily observed.

Development of Structure-Property Relationship Models for Derivatives

Understanding the relationship between a molecule's structure and its biological or physical properties is fundamental to the design of new drugs and materials. Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches are increasingly used to predict the properties of new molecules before they are synthesized. chemrevlett.comresearchpublish.comnih.gov

QSAR Modeling: For derivatives of this compound, QSAR models could be developed to predict their biological activity, such as their potential as anticancer or antimicrobial agents. nih.govresearchgate.net By correlating structural descriptors with observed activity, these models can guide the design of new derivatives with improved potency and selectivity. mdpi.com

Molecular Docking and Dynamics: Computational techniques such as molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound might interact with biological targets, such as enzymes or receptors. nih.gov This can provide insights into the mechanism of action and help to rationalize observed structure-activity relationships.

Prediction of Physicochemical Properties: Computational models can also be used to predict important physicochemical properties of new derivatives, such as their solubility, lipophilicity, and metabolic stability. researchgate.net This information is crucial for the development of drug candidates with favorable pharmacokinetic profiles.

| Modeling Technique | Application for this compound Derivatives |

| QSAR | Predict biological activity (e.g., anticancer, antimicrobial). |

| Molecular Docking | Predict binding modes and affinities to biological targets. |

| Molecular Dynamics | Simulate the dynamic behavior of ligand-protein complexes. |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. |

常见问题

Q. How can byproducts from incomplete chlorination be identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。